Zoledronic acid hydrate
Zoledronic acid hydrate
Zoledronic Acid is a synthetic imidazole bisphosphonate analog of pyrophosphate with anti-bone-resorption activity. A third-generation bisphosphonate, zoledronic acid binds to hydroxyapatite crystals in the bone matrix, slowing their dissolution and inhibiting the formation and aggregation of these crystals. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in terpenoid biosynthesis. Inhibition of this enzyme prevents the biosynthesis of isoprenoid lipids, donor substrates of farnesylation and geranylgeranylation during the post-translational modification of small GTPase signalling proteins, which are important in the process of osteoclast turnover. Decreased bone turnover and stabilization of the bone matrix contribute to the analgesic effect of zoledronic acid with respect to painful osteoblastic lesions. The agent also reduces serum calcium concentrations associated with hypercalcemia.
An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA; OSTEITIS DEFORMANS; and OSTEOPOROSIS.
An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA; OSTEITIS DEFORMANS; and OSTEOPOROSIS.
Brand Name:
Vulcanchem
CAS No.:
165800-06-6
VCID:
VC0003420
InChI:
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
SMILES:
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Molecular Formula:
C5H12N2O8P2
Molecular Weight:
290.11 g/mol
Zoledronic acid hydrate
CAS No.: 165800-06-6
Cat. No.: VC0003420
Molecular Formula: C5H12N2O8P2
Molecular Weight: 290.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zoledronic Acid is a synthetic imidazole bisphosphonate analog of pyrophosphate with anti-bone-resorption activity. A third-generation bisphosphonate, zoledronic acid binds to hydroxyapatite crystals in the bone matrix, slowing their dissolution and inhibiting the formation and aggregation of these crystals. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in terpenoid biosynthesis. Inhibition of this enzyme prevents the biosynthesis of isoprenoid lipids, donor substrates of farnesylation and geranylgeranylation during the post-translational modification of small GTPase signalling proteins, which are important in the process of osteoclast turnover. Decreased bone turnover and stabilization of the bone matrix contribute to the analgesic effect of zoledronic acid with respect to painful osteoblastic lesions. The agent also reduces serum calcium concentrations associated with hypercalcemia. An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA; OSTEITIS DEFORMANS; and OSTEOPOROSIS. |
|---|---|
| CAS No. | 165800-06-6 |
| Molecular Formula | C5H12N2O8P2 |
| Molecular Weight | 290.11 g/mol |
| IUPAC Name | (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate |
| Standard InChI | InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 |
| Standard InChI Key | FUXFIVRTGHOMSO-UHFFFAOYSA-N |
| SMILES | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
| Canonical SMILES | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
| Appearance | Assay:≥95%A crystalline solid |
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